3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid
Description
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is a complex organic compound with a unique structure that combines a phenylsulfonyl group, an amino group, a phenoxy group, and a thiophene carboxylic acid group
Properties
IUPAC Name |
3-[4-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5S2/c19-17(20)16-15(10-11-24-16)23-13-8-6-12(7-9-13)18-25(21,22)14-4-2-1-3-5-14/h1-11,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYLMMYZPCXXEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced by reacting a phenyl compound with a sulfonyl chloride in the presence of a base.
Phenoxy Group Introduction: The phenoxy group can be introduced via an etherification reaction, where a phenol reacts with an alkyl halide.
Thiophene Carboxylic Acid Formation: The thiophene ring can be synthesized through a cyclization reaction, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid. The compound has shown promising results in inhibiting various cancer cell lines:
- Mechanism of Action : The compound is believed to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in tumor growth and metastasis.
- Case Studies :
- In vitro studies demonstrated that the compound exhibited cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with IC50 values indicating significant potency.
- Further investigations revealed that it may inhibit matrix metalloproteinases (MMPs), which are crucial in cancer invasion and metastasis .
Pharmacological Insights
The pharmacological profile of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid extends beyond anticancer activity:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Antimicrobial Activity : Some derivatives of this compound have shown activity against various bacterial strains, indicating potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(Phenylsulfonyl)amino]phenol: Similar structure but lacks the thiophene carboxylic acid group.
2-Thiophenecarboxylic acid: Contains the thiophene carboxylic acid group but lacks the phenylsulfonyl and amino groups.
Phenylsulfonyl chloride: Contains the phenylsulfonyl group but lacks the amino, phenoxy, and thiophene carboxylic acid groups.
Uniqueness
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article aims to synthesize existing research on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is CHN OS, with a molar mass of 375.42 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a phenylsulfonamide moiety, contributing to its pharmacological potential .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- A study demonstrated that derivatives of similar structures exhibit significant antimicrobial effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- The phenylsulfonamide group is often associated with enhanced antimicrobial properties due to its ability to disrupt bacterial protein synthesis.
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Anticancer Properties :
- Preliminary investigations suggest that compounds with similar thiophene and sulfonamide structures can inhibit cancer cell proliferation. The mechanism may involve the modulation of specific signaling pathways related to cell cycle regulation .
- In vitro studies have shown that such compounds can induce apoptosis in cancer cells, indicating their potential as therapeutic agents.
- Anti-inflammatory Effects :
The biological activity of 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid is believed to stem from its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways : It likely affects pathways related to cell survival and apoptosis, particularly in cancer cells.
Case Studies
Several case studies have explored the biological activity of compounds structurally related to 3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid:
- Case Study 1 : A derivative was tested against Bacillus subtilis, showing significant inhibition zones in agar diffusion assays, suggesting potent antibacterial activity.
- Case Study 2 : In vitro assays on human cancer cell lines revealed that the compound reduced cell viability by up to 70% at higher concentrations, indicating strong anticancer potential.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
